molecular formula C8H6BrClO2 B1279435 alpha-Bromo-4-chlorophenylacetic acid CAS No. 3381-73-5

alpha-Bromo-4-chlorophenylacetic acid

Cat. No. B1279435
CAS RN: 3381-73-5
M. Wt: 249.49 g/mol
InChI Key: KKOAAWLOOHBFQP-UHFFFAOYSA-N
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Patent
US08030347B2

Procedure details

80.0 g (469 mmol) of 4-chlorophenylacetic acid are dissolved in 200 ml of tetrachloroethane under argon and heated under RF. While boiling, 100 g (563 mmol) of N-bromosuccinimide and 7.70 g (46.9 mmol) of 2,2′-azobis-2-methylpropanenitrile are added, and the mixture is heated under RF overnight. It is then cooled to 0° C. and filtered with suction, the precipitate is washed with cold tetrachloromethane, and the filtrate is concentrated. The residue is dissolved in diethyl ether and extracted three times with saturated aqueous bicarbonate solution. The combined aqueous phases are adjusted to a pH of 1 with concentrated hydrochloric acid and extracted four times with diethyl ether. The combined organic phases are dried over magnesium sulfate, filtered and concentrated to result in 83.0 g (71% of theory) of the product, which is reacted further without further purification.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
[Compound]
Name
2,2′-azobis-2-methylpropanenitrile
Quantity
7.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.[Br:12]N1C(=O)CCC1=O>ClCC(Cl)(Cl)Cl>[Br:12][CH:8]([C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=1)[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCC(Cl)(Cl)Cl
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
2,2′-azobis-2-methylpropanenitrile
Quantity
7.7 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated under RF
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated under RF overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered with suction
WASH
Type
WASH
Details
the precipitate is washed with cold tetrachloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted three times with saturated aqueous bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted four times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to result in 83.0 g (71% of theory) of the product, which
CUSTOM
Type
CUSTOM
Details
is reacted further without further purification

Outcomes

Product
Name
Type
Smiles
BrC(C(=O)O)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.